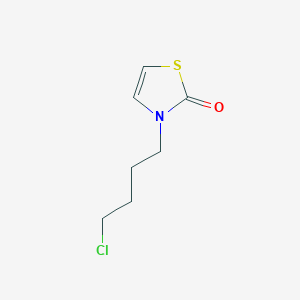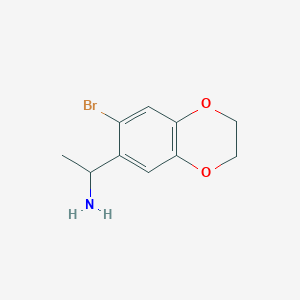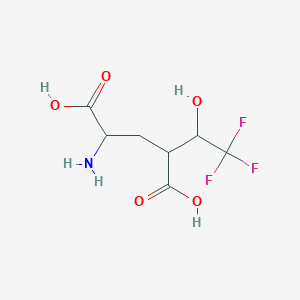
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that belongs to the thiazolidinone class. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a chlorobutyl group attached to the thiazolidine ring makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 4-chlorobutylamine with a thioamide under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
化学反応の分析
Types of Reactions
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazolidinone derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
類似化合物との比較
Similar Compounds
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: Similar in structure but contains an indole ring instead of a thiazolidine ring.
4-Chlorobutylbenzene: Contains a benzene ring instead of a thiazolidine ring.
3-(4-Chlorobutyl)-5-cyanoindole: Contains a cyano group and an indole ring.
Uniqueness
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its thiazolidine ring structure, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C7H10ClNOS |
|---|---|
分子量 |
191.68 g/mol |
IUPAC名 |
3-(4-chlorobutyl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C7H10ClNOS/c8-3-1-2-4-9-5-6-11-7(9)10/h5-6H,1-4H2 |
InChIキー |
LXSRBHGQLIDRHD-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=O)N1CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186778.png)

![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
amine](/img/structure/B13186817.png)

![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)



![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)

